4,4',4''-Methanetriyltris(2,6-dimethylphenol)
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Overview
Description
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes three 2,6-dimethylphenol groups connected by a central methanetriyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, connecting the phenol groups. The general reaction can be represented as follows:
[ 3 \text{C}8\text{H}{10}\text{O} + \text{CH}2\text{O} \rightarrow \text{C}{25}\text{H}_{28}\text{O}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. This property is crucial in neutralizing free radicals and preventing oxidative damage in biological systems. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) is unique due to its three phenolic groups connected by a central methanetriyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
6204-16-6 |
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Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C25H28O3/c1-13-7-19(8-14(2)23(13)26)22(20-9-15(3)24(27)16(4)10-20)21-11-17(5)25(28)18(6)12-21/h7-12,22,26-28H,1-6H3 |
InChI Key |
FGWOVMNAWIHZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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